molecular formula C17H17N5O2 B2784332 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2320417-82-9

5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2784332
CAS RN: 2320417-82-9
M. Wt: 323.356
InChI Key: WPHCUOPOKXIIRL-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a pyrazole derivative that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized novel derivatives of pyrazolopyrimidine compounds, exploring their potential as anticancer agents. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were developed and evaluated for their cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, demonstrating promising anticancer properties (Rahmouni et al., 2016). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized, showing potential as antimicrobial and anticancer agents with higher activity than doxorubicin in some cases (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Anti-Inflammatory and Analgesic Agents

Research into pyrazolopyrimidine compounds has also focused on their potential as non-steroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity, highlighting their significance in the development of safer anti-inflammatory medications. A study on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed compounds with high anti-inflammatory activity and better therapeutic indices than traditional NSAIDs, such as phenylbutazone and indomethacin, without the associated ulcerogenic effects (Auzzi et al., 1983).

Antimicrobial Activity

Compounds derived from pyrazolopyrimidine have shown significant antimicrobial properties. Novel pyrazolo derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated good to excellent antimicrobial activity in vitro, offering potential avenues for developing new antimicrobial agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Synthesis of Novel Organic Compounds

The chemical framework of pyrazolopyrimidine allows for the synthesis of diverse organic compounds with potential applications in various fields. For example, a study detailed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating the versatility of this compound in organic synthesis (Rahmouni et al., 2014).

properties

IUPAC Name

5-methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-13-15(12-20-22(13)14-6-3-2-4-7-14)16(23)18-9-11-21-10-5-8-19-17(21)24/h2-8,10,12H,9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHCUOPOKXIIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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